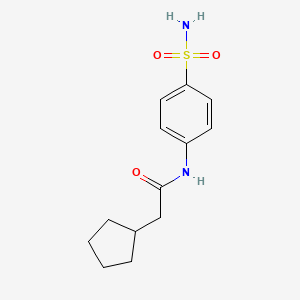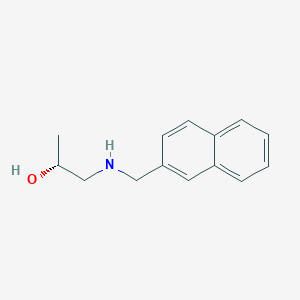
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol is a chiral compound that features a naphthalene ring attached to a propanol backbone via a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and a suitable propanol derivative.
Formation of the Methylamino Group: The naphthalene is first functionalized to introduce a methylamino group. This can be achieved through a series of reactions, including nitration, reduction, and methylation.
Coupling Reaction: The functionalized naphthalene is then coupled with the propanol derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation steps.
Flow Microreactor Systems: These systems can enhance the efficiency and sustainability of the synthesis process by providing better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-ylmethyl ketone, while reduction could produce naphthalen-2-ylmethylamine.
Applications De Recherche Scientifique
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of chiral compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(naphthalen-2-ylmethylamino)propan-2-ol: The enantiomer of the compound, which may have different biological activities.
Naphthalen-2-ylmethylamine: A simpler analog without the propanol group.
Naphthalen-2-ylpropan-2-ol: An analog without the methylamino group.
Uniqueness
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol is unique due to its chiral nature and the presence of both a naphthalene ring and a propanol backbone. This combination of features makes it a versatile compound for various applications in chemistry and biology.
Propriétés
IUPAC Name |
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11(16)9-15-10-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,11,15-16H,9-10H2,1H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHMBVQFLSDFJ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNCC1=CC2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7644987.png)
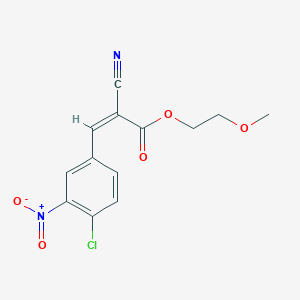
![N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7645009.png)
![1-[(3-Methoxyphenyl)methyl]-1-methyl-3-[[2-(methylsulfamoylmethyl)phenyl]methyl]urea](/img/structure/B7645015.png)

![(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl) N,N-diethylcarbamodithioate](/img/structure/B7645032.png)
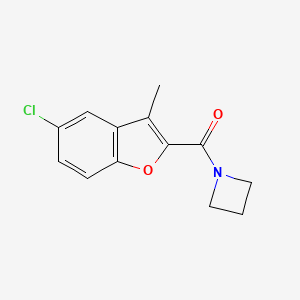
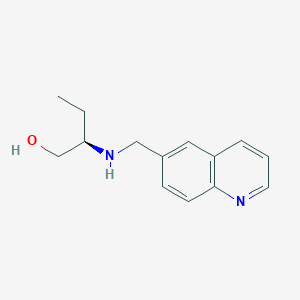
![1-[2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]imidazolidin-2-one](/img/structure/B7645059.png)
![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)
![N-[(1S)-1-(4-fluorophenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B7645067.png)
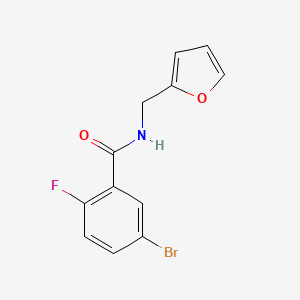
![(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)
